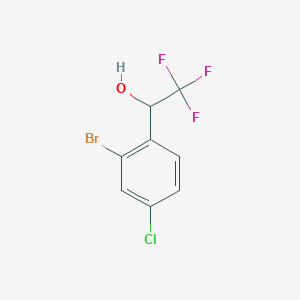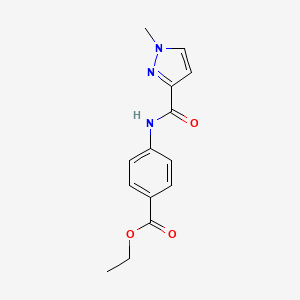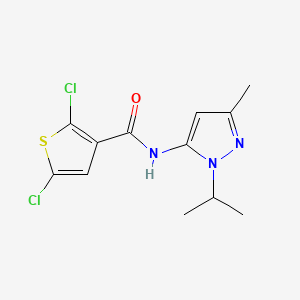
1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol, also known as BCTFE, is a chemical compound with the molecular formula C8H4BrClF3O. It is a colorless liquid that is widely used in scientific research for its unique properties. BCTFE is a halogenated alcohol that has been synthesized using various methods, and its applications are diverse, ranging from drug discovery to material science.
Applications De Recherche Scientifique
Enantioselective Acylation and Kinetic Resolution
1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol has been studied for its potential in enantioselective acylation. Qing Xu, Hui Zhou, X. Geng, and Peiran Chen (2009) investigated the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, demonstrating its use in preparing enantiomerically pure compounds or esters, crucial for pharmaceutical and chemical synthesis (Xu, Zhou, Geng, & Chen, 2009).
Lipase-Catalyzed Reactions
In another study, S. Conde, M. Fierros, M. I. Rodríguez-Franco, and C. Puig (1998) achieved resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is significant in synthesizing adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Synthesis of Pharmaceutical Intermediates
D. González-Martínez, V. Gotor, and V. Gotor‐Fernández (2019) explored the chemoenzymatic synthesis of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction for producing stereocomplementary alcohols. This method is crucial for developing intermediates for pharmaceuticals like Odanacatib, a Cathepsin K inhibitor (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Biocatalytic Preparation of Enantiomerically Pure Alcohols
Ying Chen, Nana Xia, Yuewang Liu, and Pu Wang (2019) developed a bioprocess for asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol. This process is notable for its high yield and enantioselectivity, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Chen, Xia, Liu, & Wang, 2019).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various metal salts such as co2+, ni2+, cu2+, and zn2+ . These interactions often play a crucial role in biological systems, influencing various physiological processes.
Mode of Action
It’s worth noting that similar compounds have been shown to form complexes with metal ions, acting as ligands through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively . This interaction can potentially alter the function of the target, leading to various downstream effects.
Biochemical Pathways
The interaction of similar compounds with metal ions can influence various biochemical pathways, particularly those involving metalloproteins and metalloenzymes .
Result of Action
Similar compounds have shown enhanced activity over the free schiff base ligand in various assays . This suggests that the compound could potentially have significant biological effects.
Propriétés
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGKJEAJYVSAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(3-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2431272.png)
![4-[[(5-Chloro-1-methylimidazol-2-yl)methylamino]methyl]cyclohexane-1-carboxylic acid;dihydrochloride](/img/structure/B2431274.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2431275.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride](/img/structure/B2431277.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B2431279.png)

![N-[Cyclobutyl-(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2431282.png)

![2-Amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2431287.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2431289.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)
![(3-{[1-(6-Fluoro-5-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B2431292.png)
![2-(4-chlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2431293.png)